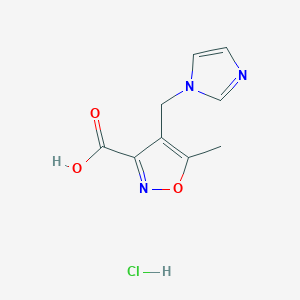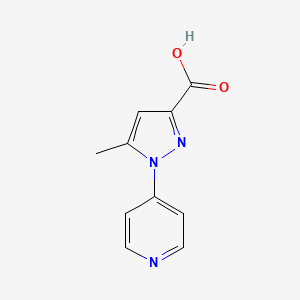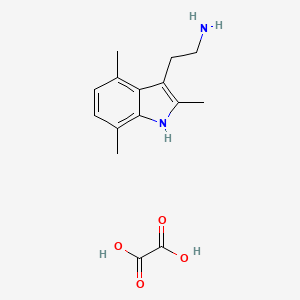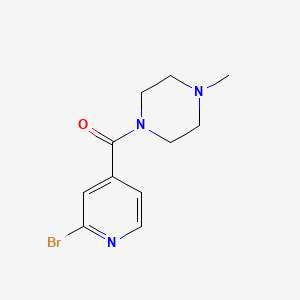
2-(3-Bromophenyl)-N,N-dimethylacetamide
Vue d'ensemble
Description
2-(3-Bromophenyl)-N,N-dimethylacetamide (2-BP-DMA) is a synthetic organic compound that is used in a variety of research applications. It is a colorless solid that is soluble in organic solvents, and is a derivative of acetamide. 2-BP-DMA is an important intermediate in the synthesis of pharmaceuticals and other chemical compounds. It is also used in the synthesis of various heterocyclic compounds, and can be used as a catalyst in organic reactions.
Applications De Recherche Scientifique
1. Synthesis and Reactivity in Organic Chemistry
2-(3-Bromophenyl)-N,N-dimethylacetamide, due to its bromine component, has been studied in organic synthesis reactions. For example, the nucleophilic substitution of benzyl bromide yields selenenyl sulfide as a major product in reactions involving sulfur or selenium and 2-nitrophenyl selenide ions in N,N-dimethylacetamide (Ahrika et al., 1999). Furthermore, the Suzuki-type cross-coupling of aryldioxaborolane with 2-bromo-N,N-dimethylacetamide has been demonstrated as a convenient method for the synthesis of α-arylacetamide (Lu et al., 2003).
2. Photocatalysis and Chemical Reactions
In the realm of photocatalysis, N,N-dimethylacetamide (a component of this compound) has been used as a solvent in photocatalytic CO2 reduction. This process catalytically produces carbon monoxide and formate, highlighting the compound's utility in environmental chemistry and renewable energy research (Kuramochi et al., 2014).
3. Material Science and Polymer Chemistry
In material science, this compound-related compounds are used in the synthesis of novel polymers. For instance, it aids in the fabrication of highly transparent and organo-soluble poly(ether imide)s thin films for gas separation. The polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Dinari et al., 2015).
4. Crystallography and Structural Analysis
The compound is also relevant in crystallography and structural analysis. For example, studies have been conducted on the crystal structure of related compounds like 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Such research provides insights into molecular interactions and stability, aiding the development of new materials and drugs (Kumar et al., 2016).
Mécanisme D'action
Target of Action
Bromophenyl compounds are often used in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The targets in this process are the carbon atoms that are to be bonded .
Mode of Action
In the context of suzuki–miyaura coupling, bromophenyl compounds typically undergo a process where oxidative addition occurs with formally electrophilic organic groups . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
In the suzuki–miyaura coupling process, the compound could potentially influence the pathways involving carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura coupling, where such compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
2-(3-bromophenyl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-4-3-5-9(11)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASBPJQDRUGXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/structure/B3087778.png)

![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3087795.png)








